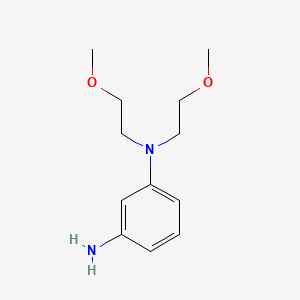
N~1~,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine is an organic compound with a complex structure that includes benzene and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine typically involves the reaction of benzene-1,3-diamine with 2-methoxyethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps like purification and crystallization to ensure the compound’s purity and quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
N~1~,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N1,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing various biochemical pathways and processes.
Comparison with Similar Compounds
- N,N’-Bis(2-methoxybenzylidene)-hexane-1,6-diamine
- N,N’-Bis(4-dimethylamino-benzylidene)-hexane-1,6-diamine
- N,N’-Bis(4-butoxy-benzylidene)-hexane-1,6-diamine
Comparison: N1,N~1~-Bis(2-methoxyethyl)benzene-1,3-diamine is unique due to its specific substitution pattern and the presence of methoxyethyl groups
Properties
CAS No. |
113943-22-9 |
|---|---|
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-N,3-N-bis(2-methoxyethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H20N2O2/c1-15-8-6-14(7-9-16-2)12-5-3-4-11(13)10-12/h3-5,10H,6-9,13H2,1-2H3 |
InChI Key |
KTHYGXWCNGNGOO-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCOC)C1=CC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















